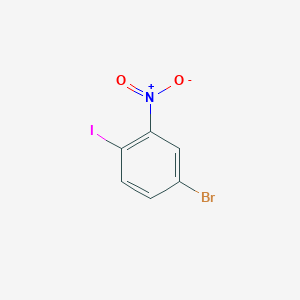

4-Bromo-1-iodo-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAZLDTZYHVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549964 | |

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112671-42-8 | |

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers, Scientists, and Drug Development Professionals

An authoritative resource on the chemical and physical properties, synthesis, and reactivity of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in synthetic chemistry.

This technical guide provides a comprehensive overview of this compound, a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and purification, and discusses its reactivity profile.

Core Chemical Properties

This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂.[1][2] Its structure, featuring a benzene (B151609) ring substituted with bromo, iodo, and nitro groups, makes it a versatile intermediate for introducing these functionalities into more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note a discrepancy in the reported melting point values in the literature, with some sources indicating a range of 87-89 °C and others a significantly higher range.[3] The lower range is more commonly cited by commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrINO₂ | [1][2] |

| Molecular Weight | 327.90 g/mol | [2] |

| CAS Number | 112671-42-8 | [1][2] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 87-89 °C | [3] |

| Boiling Point | 320.0 ± 27.0 °C (predicted) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol (B145695), chloroform, diethyl ether, and acetone. | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the corresponding aniline (B41778) derivative. The general workflow involves diazotization of the amine followed by substitution with an iodide source.

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar iodonitrobenzene compounds.[6][7]

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for at least one hour.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any inorganic salts.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.[8]

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

Procedure:

-

Solvent Selection: Ethanol is a common choice for recrystallizing aryl halides. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. The crystals should be dried thoroughly, for instance, in a vacuum oven at a moderate temperature.

Spectroscopic Properties

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, iodo, and nitro substituents.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the iodine and nitro group are expected to be the most downfield shifted.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (327.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.

Reactivity and Applications

This compound is an activated aryl halide, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[15][16][17] The electron-withdrawing nitro group, positioned ortho to the iodine and meta to the bromine, activates the ring towards nucleophilic attack. The iodine atom, being a good leaving group, is the more likely site for substitution compared to the bromine.

Figure 2: Generalized pathway for nucleophilic aromatic substitution of this compound.

This reactivity makes this compound a valuable precursor in the synthesis of a wide range of more complex molecules. By replacing the iodo group with various nucleophiles (e.g., amines, alkoxides, thiols), researchers can introduce diverse functionalities. The bromo and nitro groups can be further manipulated in subsequent synthetic steps, for example, through reduction of the nitro group to an amine or by using the bromo group in cross-coupling reactions. These transformations are fundamental in the construction of novel scaffolds for drug discovery and materials science.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 112671-42-8|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 5. benchchem.com [benchchem.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]

- 10. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]

- 11. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR [m.chemicalbook.com]

- 13. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]

- 14. irjet.net [irjet.net]

- 15. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene (CAS: 112671-42-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data on its chemical properties, provides a detailed hypothetical synthesis protocol, and explores its applications in medicinal chemistry.

Core Chemical and Physical Data

This compound is a polysubstituted benzene (B151609) ring containing bromo, iodo, and nitro functional groups. These groups impart distinct reactivity, making it a versatile intermediate for the synthesis of complex organic molecules. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 112671-42-8 | [1][2] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.90 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-2-iodonitrobenzene, 4-Bromo-2-nitrophenyl Iodide | [3] |

| Appearance | Yellow to Orange to Green powder/crystal | [3] |

| Melting Point | 86.0 to 92.0 °C | [3] |

| Purity (GC) | >98.0% | [3] |

Spectroscopic Profile

| Spectroscopy | Predicted Key Features |

| ¹H NMR | The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group would be the most deshielded. The coupling constants (J) would be indicative of the substitution pattern (ortho, meta, and para couplings). |

| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C2) and the carbon bearing the iodine (C1) would be significantly deshielded. The carbon attached to the bromine (C4) would also show a characteristic shift. The "heavy atom effect" of iodine and bromine may cause the signals for the directly attached carbons to be broader and shifted upfield compared to what electronegativity alone would predict.[4] |

| Infrared (IR) | Characteristic strong absorption bands are expected for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br and C-I stretching vibrations would be observed in the fingerprint region at lower wavenumbers. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 327, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns would involve the loss of the nitro group (-NO₂, m/z 46), the iodine atom (-I, m/z 127), and the bromine atom (-Br, m/z 79/81), leading to significant fragment ions. |

Synthesis of this compound: A Detailed Experimental Protocol

A plausible and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the readily available 4-bromo-2-nitroaniline (B116644). This procedure involves the diazotization of the amino group followed by displacement with iodide.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Materials:

-

4-bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, beakers, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, and filtration apparatus.

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a round-bottom flask, carefully add concentrated sulfuric acid to a stirred solution of 4-bromo-2-nitroaniline in water, maintaining the temperature below 50 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline (B41778) sulfate solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.[5][6][7]

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full diazotization.

-

-

Iodination:

-

In a separate large beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.[5][7] Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least one hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water.

-

To remove any unreacted iodine, wash the solid with a 5% aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Wash the product again with cold deionized water and then with a small amount of cold ethanol (B145695) to aid in drying.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system can be employed.

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex organic molecules due to the differential reactivity of its halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the iodo-position, leaving the bromo-position available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool in the synthesis of polysubstituted aromatic compounds, which are common motifs in many pharmaceutical agents.

A key area where this type of intermediate is relevant is in the synthesis of Hedgehog (Hh) signaling pathway inhibitors.[8] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Vismodegib, an FDA-approved drug for basal cell carcinoma, is a potent Hh pathway inhibitor. While the exact commercial synthesis of Vismodegib may vary, intermediates with similar substitution patterns to this compound are utilized.

The following workflow illustrates a potential application of this compound in a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in pharmaceutical synthesis.

Caption: Workflow for the use of this compound in sequential cross-coupling.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of organic synthesis, particularly for the construction of complex molecules in drug discovery and development. Its distinct pattern of substitution allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 112671-42-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. experimental chemistry - Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

physical properties of 4-Bromo-1-iodo-2-nitrobenzene

An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-iodo-2-nitrobenzene

Introduction

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, an iodine atom, and a nitro group. This compound serves as an intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Physical Properties

The are summarized in the table below. It is important to note that there are discrepancies in the reported values from different sources, which may be due to variations in experimental conditions or the presence of isomers.

| Physical Property | Value | Source(s) |

| Molecular Weight | 327.90 g/mol | [2][3] |

| 327.903 g/mol | [1] | |

| Melting Point | 87-89 °C | [4] |

| 187-195 °C | [1] | |

| Boiling Point | 320.0 ± 27.0 °C | [4] |

| Appearance | Off-white to cream-colored powder | [1] |

| Solubility | Soluble in water | [5] |

Note: The significant variation in melting points suggests potential differences in the purity of the samples or that the data may correspond to different isomers. The reported solubility in water should be treated with caution, as halogenated aromatic compounds are typically sparingly soluble in aqueous solutions.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range of 0.5-1.0°C.[6]

Methodology: Capillary Method [7][8][9]

-

Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[7][8] The open end of a capillary tube is pushed into the powder.[7] The tube is then inverted and tapped gently to allow the solid to fall to the sealed end, packing it to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be a heated oil bath (like a Thiele tube) or a metal block heater.[6]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6][8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[10]

-

Data Recording: The observed melting point range is recorded. For high accuracy, at least two determinations should be performed.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology: Thiele Tube Method [11][12]

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube. If this compound is solid at room temperature, it must first be melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[11]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.[11][12]

-

Heating and Observation: The side arm of the Thiele tube is heated gently.[11] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12] The heat source is then removed.

-

Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11]

Determination of Density

Density is the mass of a substance per unit of volume. For an irregularly shaped solid, density is typically determined by the water displacement method.[13][14]

Methodology: Water Displacement Method [13][15][16]

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[15]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the compound is indeed insoluble). The initial volume of the liquid is recorded.[13]

-

Volume Displacement: The weighed solid sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Any air bubbles adhering to the solid should be dislodged.[16]

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[13] The volume of the solid is the difference between the final and initial liquid volumes.[14]

-

Density Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[13]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]

Methodology: Shake-Flask Method [18]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed so that the undissolved solid settles. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[18]

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[19]

-

Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL) or moles per unit volume (mol/L).

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key .

Caption: Workflow for determining the physical properties of a chemical compound.

Conceptual Synthesis Pathway

As this compound is a synthetic intermediate, the following diagram outlines a plausible, generalized synthesis route. The synthesis of specifically substituted nitrobenzenes often involves electrophilic aromatic substitution reactions.

Caption: A generalized Sandmeyer-type reaction for the synthesis of an aryl iodide.

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 2. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tiu.edu.iq [tiu.edu.iq]

- 14. wjec.co.uk [wjec.co.uk]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. chm.uri.edu [chm.uri.edu]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-Bromo-1-iodo-2-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrINO₂.[1][2] The benzene (B151609) ring is functionalized with a bromine atom at position 4, an iodine atom at position 1, and a nitro group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases. The melting point is consistently reported in the range of 87-89 °C.[3]

| Property | Value | Source(s) |

| CAS Number | 112671-42-8 | [1][2] |

| Molecular Formula | C₆H₃BrINO₂ | [1][2] |

| Molecular Weight | 327.90 g/mol | [1] |

| Melting Point | 87-89 °C | [3] |

| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg | [3] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | 2-8°C, protect from light | [4] |

Solubility

While specific quantitative solubility data is limited, based on its predominantly nonpolar aromatic structure, this compound is expected to be soluble in common organic solvents such as chloroform, ethyl acetate, and benzene, and largely insoluble in water.[5]

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer-type reaction, involving the diazotization of a primary aromatic amine followed by substitution with an iodide. The logical starting material for this synthesis is 4-bromo-2-nitroaniline (B116644).

Experimental Protocol: Synthesis from 4-bromo-2-nitroaniline

This protocol is based on well-established procedures for the diazotization of aromatic amines and subsequent iodination.[6][7]

Materials:

-

4-bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Ethanol (for recrystallization)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (10%, optional)

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

Preparation of the Amine Salt: In a flask, carefully add a specific molar equivalent of 4-bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and water, while cooling in an ice bath. Stir the mixture until the amine is completely dissolved and the corresponding sulfate (B86663) salt is formed. Maintain the temperature between 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water. Add this solution dropwise to the cold amine salt solution from the previous step, ensuring the temperature is maintained below 5 °C throughout the addition. After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Iodination: In a separate beaker, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. The reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.

-

Isolation and Purification: Cool the reaction mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water. If the product has a dark color due to the presence of free iodine, wash it with a 10% sodium thiosulfate solution until the color disappears. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The proton ortho to the nitro group is expected to be the most downfield, while the proton between the bromo and iodo groups will also exhibit a distinct chemical shift.

-

¹³C NMR: The carbon-13 NMR spectrum will display six signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms attached to the iodine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1350 - 1300 |

| C-Br stretch | 700 - 500 |

| C-I stretch | 600 - 485 |

| Aromatic C=C stretch | 1600 - 1450 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (approximately 327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and subsequent fragmentation of the aromatic ring.

Logical Relationships of Substituents

The arrangement of the bromo, iodo, and nitro groups on the benzene ring dictates the chemical properties and reactivity of this compound. The following diagram illustrates the positional relationships of these substituents.

Caption: Substituent positions on the this compound ring.

References

- 1. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 112671-42-8|this compound|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-iodo-2-nitrobenzene, a valuable substituted aromatic compound with applications in organic synthesis and medicinal chemistry. This document details the established synthetic pathway, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction.[1] This well-established method involves two primary stages:

-

Diazotization: The starting material, 4-Bromo-2-nitroaniline, is converted to a diazonium salt. This is accomplished by treating the aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.

-

Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, yielding the desired this compound and nitrogen gas.

The overall reaction scheme is depicted below:

Caption: Synthetic pathway for this compound.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the identification and quality control of the synthesized compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 112671-42-8 |

| Molecular Formula | C₆H₃BrINO₂[2] |

| Molecular Weight | 327.9 g/mol [2] |

| Appearance | Solid |

| Melting Point | 87-89 °C |

| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg |

| Purity | >98% (typical for commercial grades) |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for Sandmeyer reactions of similar aromatic amines.[3][4]

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Ethanol (B145695) (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Diazotization of 4-Bromo-2-nitroaniline

-

In a round-bottom flask, carefully add 4-Bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and deionized water. The mixture should be stirred continuously.

-

Gently warm the mixture to facilitate the dissolution of the aniline.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline sulfate solution using a dropping funnel. The addition should be slow enough to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate large beaker, dissolve potassium iodide in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

Step 3: Isolation and Purification

-

Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

To neutralize any remaining acid, wash the crude product with a saturated sodium bicarbonate solution.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the final product in a desiccator or under vacuum.

An alternative work-up involves extracting the reaction mixture with an organic solvent like dichloromethane or diethyl ether. The organic layer is then washed with water, a sodium thiosulfate (B1220275) solution (to remove any residual iodine), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-1-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 4-Bromo-1-iodo-2-nitrobenzene. The document elucidates the theoretical framework governing the regioselectivity of such reactions, arising from the interplay of the electronic and steric effects of the bromo, iodo, and nitro substituents. While specific experimental data for this substrate is limited in published literature, this guide leverages established principles of physical organic chemistry and data from analogous compounds to predict reaction outcomes and provide reasoned hypothetical experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry, aiding in the design of synthetic routes and the prediction of product formation in the functionalization of this polysubstituted aromatic building block.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism typically proceeds in two steps:

-

Formation of a Sigma Complex: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is generally the rate-determining step of the reaction.[1]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product.

The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. These substituents can be broadly categorized as activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.

Substituent Effects in this compound

The benzene (B151609) ring in this compound is trisubstituted, with each substituent exerting its own directing and activating or deactivating influence.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This makes it a potent deactivating group, significantly reducing the nucleophilicity of the aromatic ring and slowing down the rate of electrophilic substitution. The nitro group is a meta-director.

-

Bromo (-Br) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through a positive resonance effect (+R), which stabilizes the sigma complex when the electrophile attacks the ortho or para positions. The deactivating inductive effect of halogens follows the order of electronegativity: F > Cl > Br > I. Conversely, the resonance effect is more effective for halogens with better orbital overlap with the carbon p-orbitals, though this effect is generally weaker than the inductive effect.

In this compound, all three substituents are deactivating, making the ring highly unreactive towards electrophilic attack. Forcing conditions, such as the use of strong electrophiles and elevated temperatures, are likely necessary for any substitution to occur.

Regioselectivity Analysis

The position of electrophilic attack on the this compound ring is determined by the cumulative directing effects of the three substituents. There are three possible positions for substitution: C3, C5, and C6.

-

Position C3 (ortho to -I, meta to -NO₂, meta to -Br):

-

Directed ortho by the iodo group (favorable).

-

Directed meta by the nitro group (favorable).

-

Directed meta by the bromo group (unfavorable).

-

-

Position C5 (ortho to -Br, meta to -I, meta to -NO₂):

-

Directed ortho by the bromo group (favorable).

-

Directed meta by the iodo group (unfavorable).

-

Directed meta by the nitro group (favorable).

-

-

Position C6 (ortho to -NO₂, para to -Br, meta to -I):

-

Directed ortho by the nitro group (unfavorable).

-

Directed para by the bromo group (favorable).

-

Directed meta by the iodo group (unfavorable).

-

Consensus of Directing Effects:

The nitro group strongly directs incoming electrophiles to the positions meta to it, which are C3 and C5. Both the bromo and iodo groups are ortho, para-directors. The bromo group directs to C3 (ortho) and C5 (ortho). The iodo group directs to C3 (ortho) and C5 (para is blocked).

Therefore, both C3 and C5 are electronically favored positions for electrophilic attack, as they are meta to the strongly deactivating nitro group and ortho to one of the halogen substituents.

Steric Hindrance:

Steric hindrance is another crucial factor. The position C3 is flanked by the iodo and nitro groups, while C5 is adjacent to the bromo group. The larger size of the iodine atom compared to the bromine atom may result in greater steric hindrance for an incoming electrophile at the C3 position. Consequently, substitution at the C5 position is predicted to be the major product .

The logical workflow for determining the major product is visualized below:

Hypothetical Experimental Protocols and Predicted Outcomes

Due to the highly deactivated nature of the ring, forcing conditions are generally required for electrophilic aromatic substitution reactions. The following sections provide hypothetical protocols based on standard procedures for similar deactivated substrates.

Nitration

Reaction: Introduction of a second nitro group.

Predicted Major Product: 4-Bromo-1-iodo-2,5-dinitrobenzene.

Experimental Protocol:

-

To a stirred mixture of fuming nitric acid (d = 1.5 g/mL, 5 mL) and concentrated sulfuric acid (98%, 10 mL), cooled to 0-5 °C in an ice-salt bath, slowly add this compound (1.0 g, 3.05 mmol).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours, monitoring the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice (50 g).

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).

-

Recrystallize the crude product from ethanol to afford the pure 4-Bromo-1-iodo-2,5-dinitrobenzene.

Quantitative Data (Hypothetical):

| Product | Predicted Position of Substitution | Predicted Yield (%) |

| 4-Bromo-1-iodo-2,5-dinitrobenzene | C5 | 60-70 |

| 4-Bromo-1-iodo-2,3-dinitrobenzene | C3 | 10-20 |

| Other isomers | - | <5 |

Halogenation (Bromination)

Reaction: Introduction of a second bromo group.

Predicted Major Product: 1,4-Dibromo-5-iodo-2-nitrobenzene.

Experimental Protocol:

-

To a solution of this compound (1.0 g, 3.05 mmol) in dichloromethane (B109758) (15 mL), add iron(III) bromide (0.1 g, 0.34 mmol) as a catalyst.

-

Slowly add a solution of bromine (0.54 g, 3.36 mmol) in dichloromethane (5 mL) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Quench the reaction by adding a 10% aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 1,4-Dibromo-5-iodo-2-nitrobenzene.

Quantitative Data (Hypothetical):

| Product | Predicted Position of Substitution | Predicted Yield (%) |

| 1,4-Dibromo-5-iodo-2-nitrobenzene | C5 | 50-60 |

| 1,3-Dibromo-4-iodo-2-nitrobenzene | C3 | 15-25 |

| Other isomers | - | <5 |

Sulfonation

Reaction: Introduction of a sulfonic acid group.

Predicted Major Product: 5-Bromo-2-iodo-4-nitrobenzenesulfonic acid.

Experimental Protocol:

-

To fuming sulfuric acid (20% SO₃, 10 mL), add this compound (1.0 g, 3.05 mmol) in portions, keeping the temperature below 25 °C.

-

Heat the reaction mixture at 100-120 °C for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

If the sulfonic acid precipitates, it can be collected by filtration. Alternatively, salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.

-

Wash the product with a saturated sodium chloride solution and dry.

Quantitative Data (Hypothetical):

| Product | Predicted Position of Substitution | Predicted Yield (%) |

| 5-Bromo-2-iodo-4-nitrobenzenesulfonic acid | C5 | 70-80 |

| 3-Bromo-2-iodo-6-nitrobenzenesulfonic acid | C3 | 5-15 |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings, such as those containing a nitro group. The strong electron-withdrawing nature of the nitro group reduces the ring's nucleophilicity to a point where it does not react with the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts reactions are not expected to proceed on this compound under standard conditions.

Signaling Pathways and Experimental Workflows

The general mechanism for electrophilic aromatic substitution is depicted in the following diagram.

References

An In-depth Technical Guide to the Reactivity of C-Br vs C-I Bonds in 4-Bromo-1-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 4-Bromo-1-iodo-2-nitrobenzene. This versatile building block offers strategic advantages in sequential and site-selective synthesis due to the distinct energetic and electronic properties of its halogen substituents. This document details the underlying principles governing this reactivity, supported by quantitative data and explicit experimental protocols for key cross-coupling and nucleophilic substitution reactions.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This difference is primarily attributed to the lower bond dissociation energy (BDE) of the C-I bond compared to the C-Br bond in aryl halides. This fundamental property allows for chemoselective functionalization, where the iodo-substituent can be selectively targeted under milder reaction conditions, leaving the bromo-substituent available for subsequent transformations.

The presence of the nitro group at the 2-position further modulates the reactivity of the aromatic ring. As a potent electron-withdrawing group, the nitro substituent activates the ring towards nucleophilic aromatic substitution (SNA r), particularly at the positions ortho and para to it. This electronic influence can be strategically exploited in synthetic design.

Bond Dissociation Energies

The disparity in bond strength is a key determinant of the selective reactivity. The following table summarizes the average bond dissociation energies for C-I and C-Br bonds in aryl systems.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| Aryl C-I | ~280 |

| Aryl C-Br | ~330 |

Note: These are average values and can be influenced by the specific electronic environment of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most prominently exploited in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many of these catalytic cycles, and the lower BDE of the C-I bond facilitates this step at lower temperatures and with a wider range of catalysts and ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the case of this compound, selective coupling at the C-I position can be readily achieved.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

-

Add K₂CO₃ (3.0 mmol).

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-bromo-2-nitro-1-arylbenzene product.

| Arylboronic Acid | Catalyst System | Conditions | Major Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100°C, 12h | 4-Bromo-2-nitro-1,1'-biphenyl | >90 (expected) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80°C, 18h | 4-Bromo-4'-methoxy-2-nitro-1,1'-biphenyl | >85 (expected) |

Note: The data presented is illustrative of typical results for analogous substrates and may vary based on specific reaction conditions and scale.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at this position, often under mild, room temperature conditions.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).

-

Add anhydrous, degassed triethylamine.

-

Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 1-alkynyl-4-bromo-2-nitrobenzene product.

| Terminal Alkyne | Catalyst System | Conditions | Major Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt, 4h | 4-Bromo-2-nitro-1-(phenylethynyl)benzene | 95[1] |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N, DMF, 25°C, 2h | 4-Bromo-2-nitro-1-((trimethylsilyl)ethynyl)benzene | >90 (expected) |

Note: Yields are based on analogous substrates and serve as representative examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The selective amination at the C-I position of this compound can be achieved by careful selection of the catalyst, ligand, and reaction conditions.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).[2]

-

To the flask, add anhydrous 1,4-dioxane (5 mL) via syringe.[2]

-

The reaction mixture is stirred and heated to 100 °C.[2]

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4-(4-bromo-2-nitrophenyl)morpholine.

| Amine | Catalyst System | Conditions | Major Product | Yield (%) |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane, 100°C | N-(4-bromo-2-nitrophenyl)aniline | >80 (expected) |

| n-Hexylamine | Pd₂(dba)₃ / tBuXPhos | NaOtBu, Toluene, 90°C | N-(4-bromo-2-nitrophenyl)hexan-1-amine | >85 (expected) |

Note: The data presented is illustrative of typical results for analogous substrates and may vary based on specific reaction conditions and scale.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group at the 2-position of this compound activates the C-I bond (ortho to the nitro group) towards nucleophilic aromatic substitution. This provides an alternative pathway for selective functionalization, particularly with strong nucleophiles like alkoxides.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

-

Add sodium methoxide (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-1-methoxy-2-nitrobenzene.

| Nucleophile | Conditions | Major Product | Yield (%) |

| Sodium ethoxide | EtOH, reflux | 4-Bromo-1-ethoxy-2-nitrobenzene | >90 (expected) |

| Sodium phenoxide | DMF, 100°C | 4-Bromo-2-nitro-1-phenoxybenzene | >80 (expected) |

Note: The data presented is illustrative of typical results and may vary based on specific reaction conditions and scale.

Sequential Cross-Coupling Reactions

The distinct reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, one-pot cross-coupling reactions. This strategy allows for the efficient synthesis of complex, unsymmetrical molecules by first reacting at the more labile C-I position, followed by a second coupling at the more robust C-Br site, often by simply modifying the reaction conditions (e.g., increasing the temperature or changing the catalyst/ligand).[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The predictable and significant difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a powerful tool for the regioselective and sequential construction of complex organic molecules. By carefully selecting the reaction type and conditions, researchers can selectively functionalize either halogen position, enabling efficient and elegant synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding and practical protocols to leverage the unique reactivity of this important synthetic intermediate.

References

The Strategic Utility of 4-Bromo-1-iodo-2-nitrobenzene in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-iodo-2-nitrobenzene is a unique trifunctionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its distinct arrangement of bromo, iodo, and nitro substituents on a benzene (B151609) ring offers a platform for regioselective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that allows for a programmed and efficient construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in cross-coupling reactions and the synthesis of biologically active compounds such as phenothiazine (B1677639) derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 112671-42-8 | [1] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.90 g/mol | [1] |

| Melting Point | 87-89 °C | |

| Boiling Point | 320.0 ± 27.0 °C | |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in common organic solvents like THF, DMF, and toluene. |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-bromo-2-nitroaniline (B116644) followed by a Sandmeyer-type reaction with an iodide source.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-nitroaniline

Materials:

-

4-Bromo-2-nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, a solution of 4-bromo-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water is prepared. To this stirred solution, a pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, a solution of potassium iodide (1.5 eq) in water is prepared and cooled in an ice bath. The freshly prepared diazonium salt solution is then added slowly to the cold potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then stirred for an additional 1-2 hours. The mixture is then extracted with diethyl ether. The combined organic layers are washed successively with 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pale yellow solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility in sequential and site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while the bromine atom remains available for a subsequent coupling reaction under more forcing conditions.

Selective Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, can be performed selectively at the C-I bond of this compound.

Quantitative Data for Selective Sonogashira Coupling:

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 4-Bromo-1-(phenylethynyl)-2-nitrobenzene | >90 (expected) |

| 1-Hexyne | 4-Bromo-1-(hex-1-yn-1-yl)-2-nitrobenzene | >90 (expected) |

| Trimethylsilylacetylene | 4-Bromo-1-((trimethylsilyl)ethynyl)-2-nitrobenzene | >90 (expected) |

Selective Suzuki Coupling

Similarly, the Suzuki coupling, which joins an organoboron species with an organohalide, can be selectively performed at the C-I position.

Quantitative Data for Selective Suzuki Coupling:

The following table illustrates the expected high yields for the selective Suzuki coupling at the iodo-position of dihaloarenes with various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 4-Bromo-2'-nitro-1,1'-biphenyl | 85-95 (expected) |

| 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxy-2'-nitro-1,1'-biphenyl | 85-95 (expected) |

| 3-Thienylboronic acid | 4-Bromo-1-(thiophen-3-yl)-2-nitrobenzene | 80-90 (expected) |

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds enables powerful one-pot, two-step sequential cross-coupling strategies. An initial coupling reaction is performed at the more reactive C-I bond, followed by a second coupling at the C-Br bond by modifying the reaction conditions (e.g., changing the catalyst, ligand, or increasing the temperature).

Application in the Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, most notably as antipsychotic agents.[2][3] They are also being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A common synthetic route to phenothiazines involves the reaction of a 2-aminothiophenol (B119425) with a suitably substituted halo-nitroaromatic compound, often proceeding through a Smiles rearrangement.

This compound can serve as a precursor for the synthesis of substituted phenothiazines. The nitro group acts as an activating group for nucleophilic aromatic substitution, and the halogen atoms can be strategically utilized.

Proposed Synthetic Pathway to a Phenothiazine Derivative

A plausible synthetic route involves the initial reaction of this compound with a 2-aminothiophenol derivative. The more labile iodo group would likely be displaced first in a nucleophilic aromatic substitution reaction, followed by an intramolecular cyclization to form the phenothiazine core. The remaining bromo substituent can then be further functionalized using cross-coupling reactions.

Biological Activity of Phenothiazine Derivatives and Signaling Pathways

Phenothiazine derivatives exert their biological effects through various mechanisms. As antipsychotics, their primary mode of action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4] In the context of cancer, phenothiazines have been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[2][5]

This diagram illustrates how phenothiazine derivatives can act as antagonists at dopamine D2 receptors, a G-protein coupled receptor (GPCR), which is their primary mechanism as antipsychotics. Additionally, it shows their potential anticancer activity through the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.[2][5]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, providing an efficient pathway to complex molecular architectures. The potential to synthesize biologically active molecules, such as phenothiazine derivatives, further underscores its importance in drug discovery and development. The ability to modulate key signaling pathways with derivatives of this compound opens up avenues for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of the potential applications of this compound and serves as a starting point for further research and development in this exciting area of chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 112671-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers and Drug Development Professionals

Introduction: 4-Bromo-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its utility in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries, stems from the differential reactivity of its carbon-halogen bonds. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and logical workflows for researchers and scientists.

Chemical Properties and Data

This compound is an off-white to cream-colored powder.[1] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112671-42-8 | [2][3] |

| Molecular Formula | C₆H₃BrINO₂ | [2][3] |

| Molecular Weight | 327.90 g/mol | [2][3] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg | [4] |

| Appearance | Off-white to cream color powder | [1] |

| Purity | ≥98% (Assay by Titration) | [1] |

Table 2: Spectroscopic Data Summary

| Data Type | Availability | Source |

| ¹H NMR | Available from supplier | [5] |

| HPLC | Available from supplier | [5] |

| LC-MS | Available from supplier | [5] |

| IR Spectrum | Data available for related compounds | [6][7] |

Note: Specific spectroscopic data such as NMR, HPLC, and LC-MS for this compound are available from suppliers like BLD Pharm upon request.[5]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly analogous and well-established procedure is the synthesis of iodoarenes from aromatic amines via a Sandmeyer-type reaction, involving diazotization followed by iodination.[8][9][10] The logical precursor for this synthesis is 4-bromo-2-nitroaniline (B116644).

Proposed Synthetic Pathway

The synthesis involves two main steps:

-

Diazotization: The primary aromatic amine, 4-bromo-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[11]

-

Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to yield this compound.[11]

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from the well-documented synthesis of 4-iodonitrobenzene from 4-nitroaniline.[9][10] Researchers should exercise caution and optimize conditions as necessary.

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Starch-iodide paper

Procedure:

Part 1: Diazotization

-

In a flask, carefully add a specific molar equivalent of 4-bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.

-

Gently warm the mixture to facilitate dissolution, then cool it to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline (B41778) salt solution. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt.[11]

-

After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.

-

Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[11]

Part 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (typically 1.2-1.5 equivalents) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases.

-

The crude this compound will precipitate out of the solution.

Part 3: Isolation and Purification

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any remaining salts.

-

A wash with a cold, dilute sodium thiosulfate (B1220275) solution can be performed to remove any traces of iodine.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Safety Precautions:

-

Diazonium salts in their solid, dry state are explosive and should be handled with extreme caution. Always keep them in solution.[11]

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate for the synthesis of complex organic molecules due to the presence of three distinct functional groups: a nitro group and two different halogen atoms. The primary utility lies in its application in regioselective cross-coupling reactions.

Regioselective Cross-Coupling Reactions